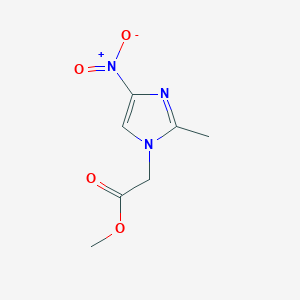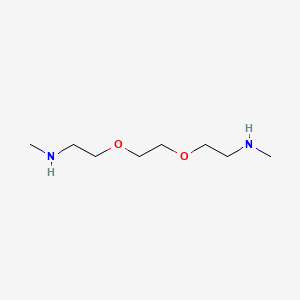
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein structure, and drug discovery. This compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, making it a valuable tool for studying these enzymes and their roles in biological processes. Additionally, this compound has been used to study the structure of proteins and their interactions with ligands, providing insights into the mechanisms of protein-ligand binding. Finally, this compound has been investigated for its potential as a drug candidate, with promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide involves its binding to specific enzymes or proteins, leading to inhibition of their activity. This compound has been found to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, this compound has been shown to bind to the active site of acetylcholinesterase, inhibiting the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific enzyme or protein it binds to. For example, inhibition of carbonic anhydrase can lead to decreased bicarbonate levels in the blood, while inhibition of acetylcholinesterase can lead to increased acetylcholine levels in the brain. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to have nanomolar-level activity against several enzymes, making it a valuable tool for studying these enzymes and their roles in biological processes. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other proteins or enzymes in addition to its intended target. Additionally, this compound may have limited solubility in certain solvents, which can affect its activity and potency in lab experiments.
Orientations Futures
There are several future directions for research on 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, this compound may have potential as a treatment for inflammatory and pain conditions, and further research is needed to explore this potential. Finally, this compound may have applications in drug discovery, as it has shown promise as a lead compound for the development of new drugs targeting specific enzymes or proteins.
Propriétés
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-13(10-8-12)19-17(22)11-16-14-5-3-4-6-15(14)18(23)21(2)20-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDNRZABDOYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)







![3-Buten-2-one,4-[4-(dimethylamino)phenyl]-, (3E)-](/img/structure/B1634331.png)




